molecular formula C17H23N9 B12263665 N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12263665
M. Wt: 353.4 g/mol
InChI Key: WRHMRJPQVYXAJS-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, bases, and solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups .

Scientific Research Applications

N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H23N9/c1-4-18-14-9-12(2)22-17(23-14)26-7-5-25(6-8-26)16-13-10-21-24(3)15(13)19-11-20-16/h9-11H,4-8H2,1-3H3,(H,18,22,23)

InChI Key

WRHMRJPQVYXAJS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4C

Origin of Product

United States

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